2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-bromo-5-fluorobenzene with N,N-dimethylsulfonamide under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide can be compared with similar compounds such as:
2-Bromo-5-fluoro-N,N-dimethylbenzamide: Similar in structure but lacks the sulfonamide group.
2-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of the sulfonamide group.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.
Properties
Molecular Formula |
C8H9BrFNO2S |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,1-2H3 |
InChI Key |
YVNHBCFJVGKWFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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